molecular formula C19H18ClN5O2S B298269 N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide

N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide

Cat. No. B298269
M. Wt: 415.9 g/mol
InChI Key: JCZQWHHTOYTWAV-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CQMA and has been synthesized using a specific method. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied by researchers.

Mechanism of Action

The mechanism of action of N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells or parasites.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to induce apoptosis (cell death) in cancer cells and has been found to inhibit the growth of cancer cells. Additionally, CQMA has been found to inhibit the growth of parasites such as Plasmodium falciparum, the causative agent of malaria.

Advantages and Limitations for Lab Experiments

N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide has various advantages and limitations for lab experiments. One advantage is that the compound has been found to be effective in inhibiting the growth of cancer cells and parasites. Additionally, the compound has been found to have low toxicity. However, one limitation is that the mechanism of action of the compound is not fully understood.

Future Directions

There are several future directions for the study of N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide. One future direction is to further study the mechanism of action of the compound. Additionally, researchers could study the compound's potential use in combination with other drugs to enhance its effectiveness. Furthermore, the compound could be studied for its potential use in treating other diseases. Finally, researchers could study the compound's potential use in developing new drugs with similar structures and properties.
In conclusion, this compound is a chemical compound that has potential use in scientific research. The compound has been synthesized using a specific method and has been found to have antitumor and antiparasitic activity. However, the mechanism of action of the compound is not fully understood, and further research is needed to fully understand its potential use in treating diseases.

Synthesis Methods

The synthesis of N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide involves the reaction of 2-chloro-7-methoxy-3-quinolinecarbaldehyde with 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetic acid hydrazide in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography.

Scientific Research Applications

N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide has been studied for its potential use in scientific research. This compound has been found to have antitumor activity and has been studied for its potential use in cancer treatment. Additionally, CQMA has been studied for its potential use in treating parasitic diseases such as malaria.

properties

Molecular Formula

C19H18ClN5O2S

Molecular Weight

415.9 g/mol

IUPAC Name

N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H18ClN5O2S/c1-11-6-12(2)23-19(22-11)28-10-17(26)25-21-9-14-7-13-4-5-15(27-3)8-16(13)24-18(14)20/h4-9H,10H2,1-3H3,(H,25,26)/b21-9+

InChI Key

JCZQWHHTOYTWAV-ZVBGSRNCSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=C(N=C3C=C(C=CC3=C2)OC)Cl)C

SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl)C

Origin of Product

United States

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